4-[(E)-3-[4-[(1-Butylpyridin-1-ium-3-yl)carbamoyl]anilino]-3-oxoprop-1-enyl]-N-[4-[(1-butylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate
4-[(E)-3-[4-[(1-Butylpyridin-1-ium-3-yl)carbamoyl]anilino]-3-oxoprop-1-enyl]-N-[4-[(1-butylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate
Brand Name:
Vulcanchem
CAS No.:
19060-45-8
VCID:
VC0231757
InChI:
InChI=1S/C42H42N6O4.2C7H8O3S/c1-3-5-25-47-27-7-9-37(29-47)45-41(51)33-16-20-35(21-17-33)43-39(49)24-13-31-11-14-32(15-12-31)40(50)44-36-22-18-34(19-23-36)42(52)46-38-10-8-28-48(30-38)26-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-24,27-30H,3-6,25-26H2,1-2H3,(H2-2,43,44,45,46,49,50,51,52);2*2-5H,1H3,(H,8,9,10)/b24-13+;;
SMILES:
CCCC[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-]
Molecular Formula:
C56H58N6O10S2
Molecular Weight:
1039.2 g/mol
4-[(E)-3-[4-[(1-Butylpyridin-1-ium-3-yl)carbamoyl]anilino]-3-oxoprop-1-enyl]-N-[4-[(1-butylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate
CAS No.: 19060-45-8
Main Products
VCID: VC0231757
Molecular Formula: C56H58N6O10S2
Molecular Weight: 1039.2 g/mol
CAS No. | 19060-45-8 |
---|---|
Product Name | 4-[(E)-3-[4-[(1-Butylpyridin-1-ium-3-yl)carbamoyl]anilino]-3-oxoprop-1-enyl]-N-[4-[(1-butylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate |
Molecular Formula | C56H58N6O10S2 |
Molecular Weight | 1039.2 g/mol |
IUPAC Name | 4-[(E)-3-[4-[(1-butylpyridin-1-ium-3-yl)carbamoyl]anilino]-3-oxoprop-1-enyl]-N-[4-[(1-butylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C42H42N6O4.2C7H8O3S/c1-3-5-25-47-27-7-9-37(29-47)45-41(51)33-16-20-35(21-17-33)43-39(49)24-13-31-11-14-32(15-12-31)40(50)44-36-22-18-34(19-23-36)42(52)46-38-10-8-28-48(30-38)26-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-24,27-30H,3-6,25-26H2,1-2H3,(H2-2,43,44,45,46,49,50,51,52);2*2-5H,1H3,(H,8,9,10)/b24-13+;; |
Standard InChIKey | DUYVKDGDVWGLGU-QWCQITGJSA-N |
Isomeric SMILES | CCCC[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES | CCCC[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES | CCCC[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Synonyms | N-(1-butylpyridin-5-yl)-4-[[(E)-3-[4-[[4-[(1-butylpyridin-5-yl)carbamo yl]phenyl]carbamoyl]phenyl]prop-2-enoyl]amino]benzamide, 4-methylbenze nesulfonate |
PubChem Compound | 6445029 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume